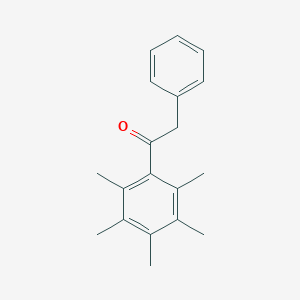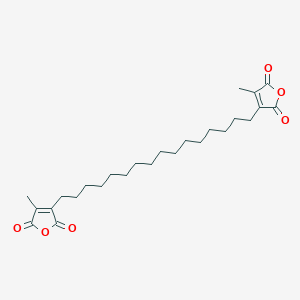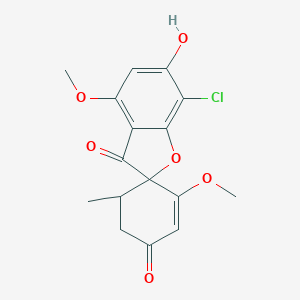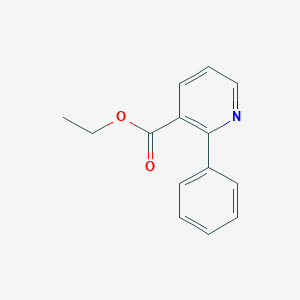
Trivinylphosphin
Übersicht
Beschreibung
Trivinylphosphine is an organophosphorus compound characterized by the presence of three vinyl groups attached to a phosphorus atom
Wissenschaftliche Forschungsanwendungen
Trivinylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants, antioxidants, and polymer additives.
Wirkmechanismus
Target of Action
Trivinylphosphine, similar to other organophosphorus compounds, primarily targets electron-deficient alkenes . These alkenes are activated by different electron-withdrawing groups, making them susceptible to the actions of trivinylphosphine .
Mode of Action
Trivinylphosphine interacts with its targets through a process known as nucleophilic addition . This interaction results in the formation of a zwitterionic intermediate, which can undergo further transformations with various electrophilic compounds .
Biochemical Pathways
The primary biochemical pathway affected by trivinylphosphine involves the generation of zwitterionic intermediates through nucleophilic addition . These intermediates can then participate in a variety of reactions, leading to diverse downstream effects .
Pharmacokinetics
For instance, it may have low solubility in water but high solubility in organic solvents .
Result of Action
The action of trivinylphosphine leads to the formation of zwitterionic intermediates, which can participate in a variety of reactions . This can result in the synthesis of a wide range of compounds, depending on the specific electrophilic compounds present .
Action Environment
The action of trivinylphosphine is influenced by various environmental factors. For instance, the temperature can affect the reaction rate and the products formed . At low temperatures, trivinylphosphine preferentially produces thermodynamically favorable products. As the temperature rises, endothermic anionic addition polymerization reactions begin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trivinylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with vinylmagnesium bromide or vinyllithium. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In an industrial setting, trivinylphosphine is often produced by the reaction of phosphorus trichloride with vinyl chloride in the presence of a base such as sodium or potassium. This method allows for the large-scale production of trivinylphosphine with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trivinylphosphine undergoes various types of chemical reactions, including:
Oxidation: Trivinylphosphine can be oxidized to trivinylphosphine oxide using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving trivinylphosphine are less common but can be achieved using strong reducing agents.
Substitution: Trivinylphosphine can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Various electrophiles under controlled conditions.
Major Products:
Oxidation: Trivinylphosphine oxide.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Trimethylphosphine: Known for its use in organometallic chemistry and as a ligand for transition metal complexes.
Trivinylphosphine stands out due to its unique vinyl groups, making it a valuable compound for specific applications in polymer chemistry and materials science.
Eigenschaften
IUPAC Name |
tris(ethenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9P/c1-4-7(5-2)6-3/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUWVSXUOMDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190897 | |
| Record name | Trivinylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3746-01-8 | |
| Record name | Trivinylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trivinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trivinylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trivinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for Trivinylphosphine?
A1: Trivinylphosphine (TVP) has the molecular formula C6H9P and a molecular weight of 112.12 g/mol. Spectroscopically, TVP has been characterized using NMR [] and vibrational spectroscopy techniques, including Raman and infrared spectroscopy [, ]. These studies revealed information about the conformational behavior of TVP and the presence of multiple conformers in fluid phases.
Q2: Can you elaborate on the conformational flexibility of Trivinylphosphine and its impact?
A3: Theoretical studies, including ab initio calculations and density functional theory (DFT), coupled with experimental observations, indicate that TVP exists as a mixture of conformers [, , ]. At least four low-energy conformers have been identified, with energy differences less than 2 kcal/mol []. This conformational flexibility influences the interpretation of NMR spectra [] and likely plays a role in its reactivity and coordination chemistry.
Q3: How does Trivinylphosphine behave as a ligand in coordination chemistry?
A4: Trivinylphosphine acts as a ligand in coordination complexes, primarily with transition metals like iron [, , , ]. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate covalent bond. The vinyl groups can remain uncoordinated or participate in further reactions, including hydrophosphination, while bound to the metal [, ].
Q4: How is Trivinylphosphine utilized in the synthesis of macrocyclic compounds?
A5: TVP is a valuable precursor for synthesizing triphosphamacrocycles, particularly nine-membered rings, through metal-templated synthesis [, , , ]. In these reactions, a transition metal complex, often iron(II), acts as a template, bringing the reactive groups into proximity and facilitating intramolecular cyclization reactions. This strategy allows for the controlled formation of macrocycles with specific ring sizes and substitution patterns.
Q5: What is the role of Trivinylphosphine in the synthesis of water-soluble phosphines?
A6: TVP serves as a starting material for preparing water-soluble phosphines via the addition of hydrophilic thiols [, ]. This reaction exploits the reactivity of the vinyl groups towards nucleophilic attack by thiolates. By employing thiols containing water-solubilizing groups, like sulfonates, the resulting phosphine-thioether products exhibit high water solubility [, ]. These water-soluble phosphines hold potential applications as ligands in aqueous-phase catalysis.
Q6: Are there any known applications of Trivinylphosphine in polymer chemistry?
A7: Trivinylphosphine oxide (TVPO), a derivative of TVP, has shown promise as a precursor for flame-retardant polymers []. Additionally, TVPO can undergo anionic polymerization reactions, with vinyl groups participating in the polymerization process []. The polymerization mechanism was investigated using DFT calculations, revealing a pseudo-Michael addition pathway [].
Q7: Can you provide examples of how computational chemistry has been used to study Trivinylphosphine?
A8: Computational methods like DFT and ab initio calculations have provided insights into various aspects of TVP chemistry. These include studying its conformational preferences [, ], understanding its reactivity in polymerization reactions [], and investigating the inversion barrier at the phosphorus center [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)








![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)


